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Introduction
DMTr-4'-F-U-CED-TBDMS phosphoramidite is a specialized chemical reagent crucial for the

synthesis of modified ribonucleic acids (RNA). Its unique structure, featuring a fluorine atom at

the 4' position of the uridine nucleoside, offers distinct advantages in the fields of RNA

therapeutics, structural biology, and diagnostics. The incorporation of 4'-fluoro-uridine into

oligonucleotides can enhance their metabolic stability and provides a sensitive probe for

nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of

its chemical properties, synthesis, and application in solid-phase oligonucleotide synthesis.

DMTr-4'-F-U-CED-TBDMS phosphoramidite is a building block used in the chemical

synthesis of RNA.[1] It is composed of several key chemical moieties, each with a specific

function in the automated synthesis process:

DMTr (4,4'-Dimethoxytrityl): A bulky protecting group for the 5'-hydroxyl function of the ribose

sugar. It is acid-labile, allowing for its removal at the beginning of each coupling cycle to

enable chain elongation.

4'-F-U (4'-Fluoro-uridine): The core nucleoside modification. The fluorine atom at the 4'

position influences the sugar pucker and can enhance the nuclease resistance of the

resulting oligonucleotide.
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CED (Cyanoethyl diisopropylamino): The phosphoramidite moiety. This group is activated

during the coupling step to form a phosphite triester linkage with the free 5'-hydroxyl of the

growing oligonucleotide chain.

TBDMS (tert-butyldimethylsilyl): A protecting group for the 2'-hydroxyl function of the ribose.

Its stability under the conditions of oligonucleotide synthesis and its selective removal are

critical for the successful synthesis of RNA.

Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of DMTr-4'-F-U-CED-TBDMS
phosphoramidite is essential for its effective use.

Property Value Reference

Molecular Formula C45H60FN4O9PSi [2]

Molecular Weight 879.04 g/mol [2]

Appearance White to off-white solid

Purity (as assessed by HPLC

and 31P NMR)
Typically >98%

Solubility
Soluble in anhydrous

acetonitrile

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural

elucidation and purity assessment of phosphoramidite reagents. The following are typical

chemical shifts observed for DMTr-4'-F-U-CED-TBDMS phosphoramidite.
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Nucleus Chemical Shift (ppm)

31P NMR 149.65, 148.19 (diastereomers)

1H NMR See reference for detailed assignments

13C NMR See reference for detailed assignments

19F NMR See reference for detailed assignments

Experimental Protocols
The successful incorporation of DMTr-4'-F-U-CED-TBDMS phosphoramidite into synthetic

oligonucleotides requires carefully optimized protocols for solid-phase synthesis and

subsequent deprotection and purification steps.

Oligonucleotide Synthesis
Automated solid-phase synthesis of RNA oligonucleotides using this phosphoramidite generally

follows the standard phosphoramidite chemistry cycle.

Materials:

DMTr-4'-F-U-CED-TBDMS phosphoramidite solution (typically 0.1 M in anhydrous

acetonitrile)

Standard DNA and RNA phosphoramidites and solid supports

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI))

Capping reagents (e.g., acetic anhydride and N-methylimidazole)

Oxidizing agent (e.g., iodine/water/pyridine)

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Anhydrous acetonitrile

Protocol:
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Deblocking: The 5'-DMTr group of the solid support-bound nucleoside is removed by

treatment with the deblocking solution.

Coupling: The DMTr-4'-F-U-CED-TBDMS phosphoramidite is activated by the activator

solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A

typical coupling time is 5-15 minutes.

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to

prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable

phosphate triester linkage using the oxidizing agent.

These four steps are repeated for each subsequent nucleotide addition until the desired

sequence is assembled.

Note on Coupling Efficiency: The coupling efficiency of phosphoramidites is a critical parameter

that determines the overall yield of the full-length oligonucleotide. For modified

phosphoramidites like DMTr-4'-F-U-CED-TBDMS, the efficiency is typically very high, often

exceeding 98-99% under optimized conditions.[3][4]

Deprotection and Cleavage
Following synthesis, the oligonucleotide must be cleaved from the solid support and all

protecting groups removed. This is a multi-step process.

Materials:

Ammonium hydroxide/ethanol mixture (e.g., 3:1 v/v) or aqueous methylamine.[5]

Triethylamine trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or dimethyl

sulfoxide (DMSO).[3]

Protocol:

Cleavage and Base Deprotection: The solid support is treated with a mixture of ammonium

hydroxide and ethanol or aqueous methylamine to cleave the oligonucleotide from the

support and remove the cyanoethyl phosphate protecting groups and the protecting groups
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on the nucleobases. This is typically carried out at room temperature or elevated

temperatures (e.g., 55 °C) for several hours.

2'-O-TBDMS Deprotection: The dried oligonucleotide is redissolved in a solution of TEA·3HF

in DMF or DMSO and incubated at room temperature or slightly elevated temperatures (e.g.,

65 °C) to remove the 2'-O-TBDMS protecting groups.[3] This step typically requires several

hours to overnight incubation.

Purification
The crude, deprotected oligonucleotide is purified to isolate the full-length product from shorter,

failed sequences. High-performance liquid chromatography (HPLC) is the most common

method for this purification.

Typical HPLC Conditions:

Parameter Condition

Column Reversed-phase (e.g., C18) or anion-exchange

Mobile Phase A
Aqueous buffer (e.g., triethylammonium acetate

or hexafluoroisopropanol/triethylamine)

Mobile Phase B Acetonitrile

Gradient
A gradient of increasing Mobile Phase B

concentration

Detection UV absorbance at 260 nm

Temperature
Elevated temperatures (e.g., 60 °C) are often

used to denature secondary structures

Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language)
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Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
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Caption: Workflow for the deprotection and purification of 4'-F-RNA oligonucleotides.

Conclusion
DMTr-4'-F-U-CED-TBDMS phosphoramidite is a valuable tool for the synthesis of modified

RNA oligonucleotides. Its successful application relies on a solid understanding of its chemical

properties and the optimization of synthesis, deprotection, and purification protocols. The
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incorporation of 4'-fluoro-uridine offers promising avenues for the development of novel RNA-

based therapeutics and advanced structural studies. Researchers and drug development

professionals can leverage the information provided in this guide to effectively utilize this

specialized phosphoramidite in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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